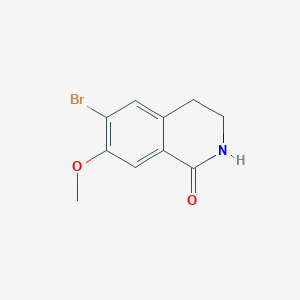
6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom at the 6th position and a methoxy group at the 7th position on the isoquinoline ring, along with a dihydroisoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 6th position of the isoquinoline ring.
Methoxylation: Introduction of a methoxy group at the 7th position.
Cyclization: Formation of the dihydroisoquinolinone core through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides, amines, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoquinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinolines.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. Typically, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group.
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one: Contains an additional methoxy group.
Uniqueness
The presence of both bromine and methoxy groups in 6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical reactivity and biological activity compared to its analogs.
Biological Activity
6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. With the molecular formula C10H8BrNO2 and a molecular weight of 226.07 g/mol, this compound is classified within the isoquinoline family, known for various pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:
Dopamine D3 Receptor Ligand : The compound acts as a ligand for the dopamine D3 receptor, which is implicated in several neurological functions including reward processing and addiction. Its binding to this receptor may modulate dopaminergic signaling pathways, potentially influencing behaviors related to motivation and reward-seeking.
MK2 Inhibition : Additionally, it has been identified as an inhibitor of MK2 (MAPK-activated protein kinase 2), which plays a crucial role in cellular responses to stress and inflammation. By inhibiting MK2, the compound may reduce the phosphorylation of heat shock protein 27 (hsp27) and the release of pro-inflammatory cytokines like TNFα.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can significantly inhibit the production of TNFα in response to lipopolysaccharide (LPS) stimulation in various cell types. This suggests its potential application in treating inflammatory diseases .
Neuroprotective Properties
The compound's interaction with dopamine receptors also positions it as a candidate for neuroprotective therapies. By modulating dopamine signaling, it may help mitigate neurodegenerative processes associated with disorders like Parkinson's disease and schizophrenia .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various cell lines:
| Cell Line | Treatment | IC50 (μM) | Effect |
|---|---|---|---|
| Jurkat T Cells | LPS-induced TNFα release | 0.79 | Significant inhibition |
| HEK293T Cells | Dopamine receptor activation | 1.56 | Modulation of signaling |
| Neuroblastoma Cells | Neurotoxicity assessment | 2.44 | Protective effect observed |
These studies highlight the compound's potential as both an anti-inflammatory agent and a neuroprotective substance.
Structure-Activity Relationship (SAR)
The presence of the bromine atom at position 6 and methoxy group at position 7 appears to enhance the biological activity compared to other derivatives lacking these substituents. For instance, compounds with different halogen substitutions showed varying degrees of receptor affinity and inhibitory effects on MK2 .
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
6-bromo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
YJLAKLXGNQIOIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCNC(=O)C2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















